N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Its structure suggests a carboxamide derivative with a biphenyl core, substituted with a methylindolinyl group and a methylpiperazine moiety.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O/c1-31-16-18-33(19-17-31)28(25-12-13-27-26(20-25)14-15-32(27)2)21-30-29(34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-13,20,28H,14-19,21H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYWLFAMMKUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the indole and piperazine moieties, suggest a range of biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C21H31N5O
- Molecular Weight : 385.5 g/mol
The structure includes a biphenyl backbone with functional groups that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways. The indole and piperazine rings are known to influence pharmacological properties, potentially acting as inhibitors or modulators of key biological processes.
Biological Activity Profile
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
-
Antiviral Properties :
- Some derivatives have demonstrated inhibitory effects against viruses such as influenza A. For example, a related compound showed an IC50 value of 7.53 μmol/L against influenza A virus with a selectivity index of 17.1 against CoxB3 virus .
-
Neuroprotective Effects :
- The piperazine moiety is associated with neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Dual Inhibition :
A study synthesized derivatives targeting VEGFR2 and C-Met kinases, highlighting the potential of indole-based compounds in cancer therapy . -
Influenza A Inhibition :
Research showed that certain indole derivatives possess antiviral properties, indicating that modifications to the indole structure can enhance efficacy against viral infections .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct biological profiles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | Morpholine ring | Potential anticancer properties |
| 5-fluoro-N-[4-chlorophenyl]-N'-methylindole | Lacks piperazine | Studied for anticancer effects |
| N-[2-(1H-indol-3-yl)ethyl]-3-(1,3-dioxobutyl)piperidin-2-one | Piperidinone ring | Diverse pharmacological activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
- Piperazine Derivatives: The methylpiperazine group in the target compound is analogous to the hydroxyethyl-piperazine in BP 27383. Piperazine derivatives are known for enhancing blood-brain barrier penetration and modulating receptor affinity .
- Aromatic Systems : The biphenyl core in the target compound may confer improved lipophilicity compared to the thiazole or pyrrolidine cores in BP 27384 and Example 51, respectively. This could influence bioavailability and target binding .
- Biological Activity : Compounds with indoline or benzodioxole motifs (e.g., Compound 4) often exhibit antimicrobial or anticancer properties, but the target compound’s methylindolinyl group may shift activity toward CNS disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
